molecular formula C9H10ClN3O B14072983 2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide CAS No. 62036-32-2

2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide

Cat. No.: B14072983
CAS No.: 62036-32-2
M. Wt: 211.65 g/mol
InChI Key: KMZYNHJUQLZUHJ-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- is a chemical compound with the molecular formula C9H10ClN3O It is known for its unique structure, which includes a hydrazinecarboxamide group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- typically involves the reaction of hydrazinecarboxamide with 4-chloro-2-methylbenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxamide, 2-[(2-nitrophenyl)methylene]-
  • Hydrazinecarboxamide, 2-[(4-methylphenyl)methylene]-
  • Hydrazinecarboxamide, 2-[(4-bromophenyl)methylene]-

Uniqueness

Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- is unique due to the presence of the chloro and methyl groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

62036-32-2

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

[(4-chloro-2-methylphenyl)methylideneamino]urea

InChI

InChI=1S/C9H10ClN3O/c1-6-4-8(10)3-2-7(6)5-12-13-9(11)14/h2-5H,1H3,(H3,11,13,14)

InChI Key

KMZYNHJUQLZUHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C=NNC(=O)N

Origin of Product

United States

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